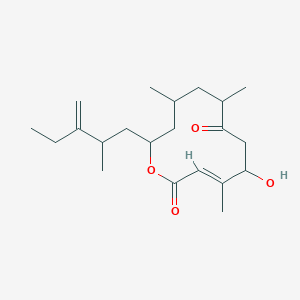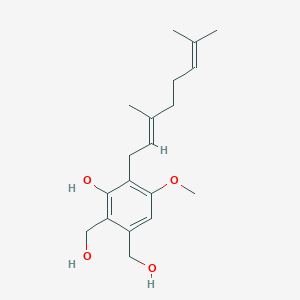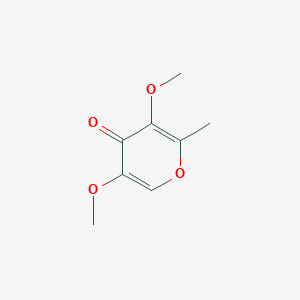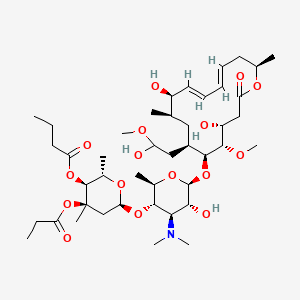![molecular formula C13H14O3 B1250344 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol](/img/structure/B1250344.png)
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol is a natural product found in Chrysothamnus viscidiflorus, Helichrysum stoechas, and Helichrysum italicum with data available.
Applications De Recherche Scientifique
High-Temperature Water Reactions
A study by Bagnell et al. (1996) demonstrated the use of high-temperature water as an environmentally benign alternative for the interconversion of alcohols and alkenes, including compounds similar to 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol. This method avoids the need for acid catalysts or organic solvents, showcasing a sustainable approach in chemical reactions (Bagnell et al., 1996).
Synthesis of Functionalized Benzofurans
Gabriele et al. (2008) reported a novel synthesis method for 2-functionalized benzofurans, a category which includes derivatives of 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol. This process involves palladium-catalyzed cycloisomerization and acid-catalyzed isomerization or allylic nucleophilic substitution, indicating a versatile approach for synthesizing complex organic compounds (Gabriele et al., 2008).
Synthesis of Bioactive Neolignans
Hemelaere et al. (2015) developed a diastereoselective method for synthesizing trans-2,3-dihydrobenzofuran systems, important for the creation of bioactive neolignans. Their method starts from 2-allyl-substituted phenols and aldehydes, relevant to the synthesis of compounds like 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol (Hemelaere et al., 2015).
Organocatalytic Activation for Functionalized Compounds
Furst et al. (2020) investigated the use of organocatalytic activation for synthesizing 2-bromomethyl-2,3-dihydrobenzofurans, demonstrating the potential for creating highly functionalized compounds using similar structural frameworks (Furst et al., 2020).
Rhodium-Catalyzed Tandem Reactions
Li and Davies (2010) explored rhodium-catalyzed tandem reactions involving allyl alcohols, leading to the formation of complex molecules with high enantioselectivity. This study provides insight into sophisticated catalytic processes that could be applied to compounds like 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol (Li & Davies, 2010).
Hydrocarbonylation Studies
Simpson et al. (1993) conducted hydrocarbonylation studies involving allyl alcohol, leading to the formation of various products. Such research is relevant for understanding the reactions and potential applications of similar allylic alcohols (Simpson et al., 1993).
Glucopyranoside Synthesis
Bettadaiah and Srinivas (2003) reported on the synthesis of 2,3-unsaturated 1-O-glucopyranosides from allylic alcohols, highlighting a method for creating complex glycosidic structures, potentially applicable to derivatives of 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol (Bettadaiah & Srinivas, 2003).
Radical Cyclization Studies
Hayashi et al. (1998) investigated intramolecular radical cyclization of compounds structurally related to 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol, providing valuable insights into the formation of cyclic structures (Hayashi et al., 1998).
Propriétés
Nom du produit |
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-[(2S)-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C13H14O3/c1-8(7-14)13-6-11-5-10(9(2)15)3-4-12(11)16-13/h3-5,13-14H,1,6-7H2,2H3/t13-/m0/s1 |
Clé InChI |
JRWKMIYLVXKKAN-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)C1=CC2=C(C=C1)O[C@@H](C2)C(=C)CO |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)CO |
Synonymes |
12-HTG cpd 12-hydroxytremetone-12-O-beta-D-glucopyranoside bitalin A bitalin A-12-O-beta-D-glucopyranoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)
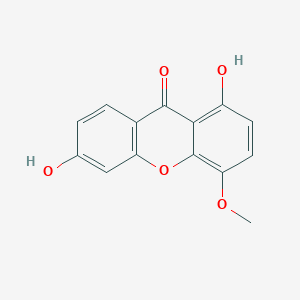
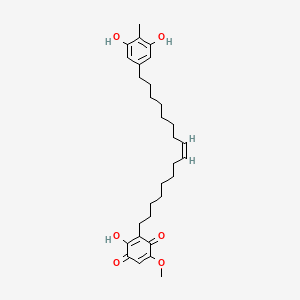
![2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)
![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)
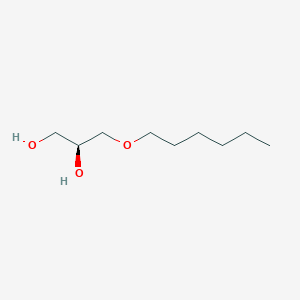
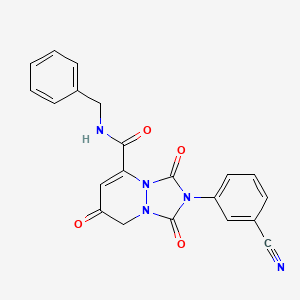
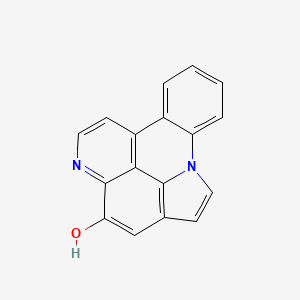
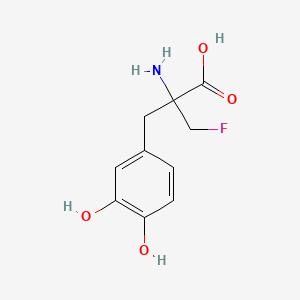
![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
